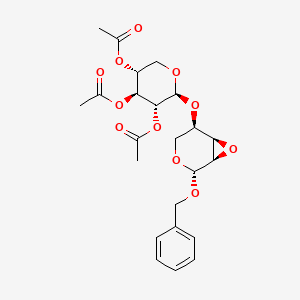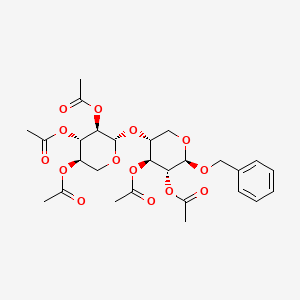
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside is a chemical compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azido group (-N3) attached to a sugar moiety. This particular compound is a derivative of beta-D-xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and an azidoethyl group is attached to the anomeric carbon.
Métodos De Preparación
The synthesis of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside typically involves multiple steps The starting material is often beta-D-xylopyranoside, which undergoes acetylation to protect the hydroxyl groups The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridineThis is typically achieved through a nucleophilic substitution reaction, where an azidoethyl halide reacts with the acetylated sugar under basic conditions.
Análisis De Reacciones Químicas
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.
Aplicaciones Científicas De Investigación
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of glycochemistry.
Biology: The compound can be used in the study of carbohydrate-protein interactions, as the azido group allows for bioorthogonal labeling.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside largely depends on the context in which it is used. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the azido group can be used for bioorthogonal labeling, allowing researchers to track the compound or its derivatives within cells or tissues .
Comparación Con Compuestos Similares
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can be compared to other azido sugars such as:
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-glucopyranoside: Similar in structure but derived from glucose instead of xylose.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-galactopyranoside: Derived from galactose, with similar reactivity but different biological properties.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-mannopyranoside: Derived from mannose, often used in different biological contexts due to its unique properties.
Each of these compounds has unique properties and applications, but they all share the common feature of having an azido group attached to a sugar moiety, making them useful in various chemical and biological applications.
Propiedades
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-7(17)22-10-6-21-13(20-5-4-15-16-14)12(24-9(3)19)11(10)23-8(2)18/h10-13H,4-6H2,1-3H3/t10-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQACQBBRRKH-YVECIDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)






![Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)


